3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to a benzamide structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 2-(trifluoromethyl)aniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents like carbodiimides for amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: 3-methyl-2-amino-N-[2-(trifluoromethyl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-carboxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide.
Scientific Research Applications
3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These properties make it a candidate for targeting oxidative stress pathways in cells.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-methyl-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group at the 2-position of the phenyl ring, in particular, can significantly alter its electronic properties compared to similar compounds with different substitution patterns.
Properties
IUPAC Name |
3-methyl-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-4-6-10(13(9)20(22)23)14(21)19-12-8-3-2-7-11(12)15(16,17)18/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKGBPYUISJCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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